3-(1-Chloroethyl)-5-methyl-1,2,4-oxadiazole
Overview
Description
The compound “3-(1-Chloroethyl)-5-methyl-1,2,4-oxadiazole” is an organic compound based on its structure. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The “3-(1-Chloroethyl)-5-methyl” part of the name suggests that there are substituents on the oxadiazole ring: a chloroethyl group at the 3-position and a methyl group at the 5-position .
Molecular Structure Analysis
The molecular structure of “3-(1-Chloroethyl)-5-methyl-1,2,4-oxadiazole” would likely consist of an oxadiazole ring with a chloroethyl group attached at one position and a methyl group attached at another position .Chemical Reactions Analysis
Chloroformates, such as 1-Chloroethyl chloroformate, are known to react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1-Chloroethyl)-5-methyl-1,2,4-oxadiazole” would depend on its specific structure. For example, 1-Chloroethyl chloroformate is a colorless liquid that decomposes slowly in water, forming ethanol, HCl, and CO2 .Safety And Hazards
properties
IUPAC Name |
3-(1-chloroethyl)-5-methyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c1-3(6)5-7-4(2)9-8-5/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXBSPHBDFTEMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Chloroethyl)-5-methyl-1,2,4-oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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